9-Phenylbenzo[b]triphenylene
Description
9-Phenylbenzo[b]triphenylene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused triphenylene core substituted with a phenyl group at the 9-position. This structural modification enhances its electronic delocalization and steric profile, making it valuable in materials science, particularly in liquid crystals, organic semiconductors, and photophysical applications. Its planar core facilitates π-π stacking, while the phenyl substituent introduces asymmetry and modulates intermolecular interactions .
Properties
Molecular Formula |
C28H18 |
|---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
9-phenylbenzo[b]triphenylene |
InChI |
InChI=1S/C28H18/c1-2-10-19(11-3-1)27-21-13-5-4-12-20(21)18-26-24-16-7-6-14-22(24)23-15-8-9-17-25(23)28(26)27/h1-18H |
InChI Key |
RYKYNJYYTPFERN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC6=CC=CC=C62 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC6=CC=CC=C62 |
Origin of Product |
United States |
Comparison with Similar Compounds
Triphenylene and o-Terphenyl
Triphenylene and o-terphenyl share a similar aromatic backbone but differ in planarity. Triphenylene is fully planar, enabling efficient columnar stacking in discotic liquid crystals, whereas o-terphenyl’s non-planar structure disrupts ordered aggregation. This distinction is critical in chromatography: triphenylene exhibits higher retention factors (k) in reversed-phase HPLC due to its planarity, while o-terphenyl’s twisted geometry reduces interactions with hydrophobic stationary phases .
Table 1: Molecular Properties of Triphenylene Derivatives
Pyrene and Diazatriphenylenes
Pyrene, like triphenylene, has four fused benzene rings but lacks the peripheral phenyl group. Diazatriphenylenes, which incorporate nitrogen atoms, exhibit enhanced electron-deficient character compared to this compound. This difference enables distinct applications: pyrene is used in fluorescence sensors, while diazatriphenylenes are prioritized in supramolecular chemistry due to their tunable electronic properties .
Electronic and Photophysical Properties
High-Pressure Behavior
Under high pressure (up to 180 GPa), triphenylene undergoes bandgap reduction from 1.6 eV at 51 GPa to metallic characteristics at 180 GPa, similar to isoviolanthrone. However, pentacene transitions to a metallic state at lower pressures (20–30 GPa), highlighting triphenylene’s superior structural stability among PAHs .
Table 2: High-Pressure Electronic Properties
| Compound | Bandgap at 50 GPa (eV) | Metallization Pressure (GPa) |
|---|---|---|
| Triphenylene | 1.5 | 180 |
| Isoviolanthrone | 1.6 | 200 |
| Pentacene | 0.0 (metallic) | 20–30 |
Fluorescence and AIE Properties
Triphenylene derivatives with diphenylacrylonitrile substituents exhibit aggregation-induced emission (AIE). Derivatives with one or two groups display strong fluorescence in columnar mesophases, whereas this compound’s phenyl group may enhance AIE via steric hindrance and restricted intramolecular rotation .
Chemical Reactivity and Functionalization
Oxidation Resistance
In contrast, pyrene (IP < 8 eV) is readily oxidized, underscoring the role of electronic structure in reactivity .
Fluorination Effects
Fluorination of triphenylene’s periphery alters charge distribution, increasing thermal stability and mesophase range. For example, fluorinated triphenylene pendants in liquid crystalline polymers enhance columnar order and thermal stability up to 250°C, outperforming non-fluorinated analogs .
Liquid Crystals
This compound’s semi-planar structure enables tunable mesophases. Fluorinated derivatives exhibit hexagonal columnar phases (Colₕ), while AIE-active derivatives with diphenylacrylonitrile groups show dual fluorescence and mesogenic behavior .
Covalent Organic Frameworks (COFs)
Triphenylene cores in COFs facilitate photocatalytic hydrogen peroxide production. The phenyl group in this compound may optimize charge separation by modifying electron density at active sites .
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